molecular formula C14H11BrClN3OS B14920799 N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide

N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14920799
M. Wt: 384.7 g/mol
InChI Key: JFGZEQBKWPITBF-UHFFFAOYSA-N
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Description

N~1~-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl and benzoyl groups, respectively, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-bromophenylhydrazine with 4-chlorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-BROMOPHENYL)-2-(4-FLUOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
  • N~1~-(4-CHLOROPHENYL)-2-(4-BROMOBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
  • N~1~-(4-METHOXYPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

N~1~-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the specific combination of bromine and chlorine atoms in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-chlorobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3OS/c15-10-3-7-12(8-4-10)17-14(21)19-18-13(20)9-1-5-11(16)6-2-9/h1-8H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZEQBKWPITBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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